APTO-253
描述
APTO-253 is a small-molecule compound currently under clinical development for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS). It is unique in its ability to target a conserved G-quadruplex structure in the promoter of the MYC oncogene, thereby interrupting MYC gene expression .
科学研究应用
作用机制
APTO-253 通过稳定 MYC 癌基因启动子区域的 G-四联体 DNA 结构发挥作用。这种稳定作用抑制了 MYC 基因表达,导致 MYC mRNA 和蛋白质水平降低。 该化合物还会诱导癌细胞的 DNA 损伤、细胞周期阻滞和凋亡 .
生化分析
Biochemical Properties
APTO-253 interacts with various biomolecules, primarily through the stabilization of G-quadruplex (G4) DNA . This interaction leads to a concentration- and time-dependent reduction in MYC mRNA expression and protein levels . The compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It selectively induces CDKN1A (p21), promotes G0–G1 cell-cycle arrest, and triggers apoptosis in acute myeloid leukemia (AML) cells without producing myelosuppression in various animal species and humans . It also elicits a pharmacodynamic effect on MYC expression, as well as induction of DNA repair and stress response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its action on G-quadruplex DNA motifs . Both monomeric this compound and Fe (253) 3 stabilize G4 structures from telomeres, MYC, and KIT promoters but do not bind to non-G4 double-stranded DNA . This action explains the effect of this compound on MYC expression and its downstream target genes, on cell-cycle arrest, DNA damage, and stress responses .
Temporal Effects in Laboratory Settings
This compound produces time- and concentration-dependent downregulation of MYC through effects on both its promoters and mRNA stability . It also induces the master transcription factor and tumor suppressor KLF4 .
Dosage Effects in Animal Models
In animal models, this compound has shown improved antitumor activity when administered for two consecutive days followed by a five-day break from dosing each week . It has also demonstrated significant antitumor activity as a single agent in several AML xenograft models in mice .
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation .
Transport and Distribution
Intracellular pharmacokinetic studies in AML cells have revealed that this compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] . This complex is the most active form .
准备方法
合成路线和反应条件
APTO-253 是通过一系列涉及吲哚基-菲咯啉-咪唑的化学反应合成的。 合成路线包括形成亚铁配合物 Fe(253)3,该配合物表现出与单体形式相似的体外抗肿瘤效力 .
工业生产方法
This compound 的工业生产涉及大规模合成和纯化工艺,以确保该化合物的稳定性和功效。这些方法的具体细节属于专有信息,未公开披露。
化学反应分析
反应类型
APTO-253 会经历多种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种衍生物。
还原: 该化合物可以在特定条件下被还原,生成不同的产物。
取代: this compound 可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
This compound 反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。具体条件取决于所需的反应和产物。
主要形成的产物
相似化合物的比较
APTO-253 能够靶向 G-四联体结构并抑制 MYC 基因表达,这一点是独一无二的。类似的化合物包括:
BET 溴结构域抑制剂: 这些化合物也靶向 MYC 基因表达,但通过不同的机制。
FLT3 抑制剂: 与 this compound 联用以增强其抗肿瘤活性
This compound 由于其独特的作用机制以及与其他癌症疗法联用以改善治疗结果的潜力而脱颖而出。
属性
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRXBXIPHUTNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916151-99-0 | |
Record name | APTO-253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APTO-253 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | APTO-253 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。